molecular formula C20H22N2O4 B4120892 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide

2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide

Cat. No. B4120892
M. Wt: 354.4 g/mol
InChI Key: XOOKLJPDDXTCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide, also known as MMP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in many physiological and pathological processes. MMP has been studied extensively for its potential applications in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.

Mechanism of Action

2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide works by inhibiting the activity of 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides, which are enzymes that play a crucial role in many physiological and pathological processes. 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides are involved in the degradation of ECM proteins, which are essential for tissue remodeling and repair. 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides are also involved in the progression of various diseases, including cancer, arthritis, and cardiovascular diseases. By inhibiting the activity of 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides, this compound can prevent the degradation of ECM proteins and reduce the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides, which are enzymes that play a crucial role in many physiological and pathological processes. 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides are involved in the degradation of ECM proteins, which are essential for tissue remodeling and repair. 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides are also involved in the progression of various diseases, including cancer, arthritis, and cardiovascular diseases. By inhibiting the activity of 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides, this compound can prevent the degradation of ECM proteins and reduce the progression of these diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides, which makes it useful for studying the role of 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides in various physiological and pathological processes. Another advantage is that it has been extensively studied, which means that there is a lot of information available on its properties and effects. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments. Additionally, it may not be effective in inhibiting all types of 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide. One direction is to study its potential applications in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications. Overall, this compound is a promising compound that has the potential to be useful in a wide range of scientific research applications.

Scientific Research Applications

2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides, which are enzymes that play a crucial role in many physiological and pathological processes. 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides are involved in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. 2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamides are also involved in the progression of various diseases, including cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-18(15-7-3-2-4-8-15)19(23)21-17-10-6-5-9-16(17)20(24)22-11-13-26-14-12-22/h2-10,18H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOKLJPDDXTCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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